molecular formula C15H15ClN2O3S B5762411 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide

Cat. No.: B5762411
M. Wt: 338.8 g/mol
InChI Key: CYSYJPLFVFXOQN-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a chloro group and a phenyl ring that is further substituted with a methyl(methylsulfonyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoic acid and 3-aminoacetophenone.

    Formation of Benzamide: The 2-chlorobenzoic acid is converted to 2-chlorobenzoyl chloride using thionyl chloride. This intermediate is then reacted with 3-aminoacetophenone to form the benzamide core.

    Substitution Reaction: The benzamide is then subjected to a substitution reaction with methyl(methylsulfonyl)amine to introduce the methyl(methylsulfonyl)amino group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl(methylsulfonyl)amino group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the methyl(methylsulfonyl)amino group.

    Reduction: Reduced derivatives of the methyl(methylsulfonyl)amino group.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammation or cancer progression. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide: Lacks the chloro group.

    2-chloro-N-phenylbenzamide: Lacks the methyl(methylsulfonyl)amino group.

    N-{3-[methylsulfonyl]amino}phenylbenzamide: Lacks one methyl group in the sulfonyl moiety.

Uniqueness

2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide is unique due to the presence of both the chloro group and the methyl(methylsulfonyl)amino group, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and distinct reactivity patterns compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-18(22(2,20)21)12-7-5-6-11(10-12)17-15(19)13-8-3-4-9-14(13)16/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSYJPLFVFXOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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